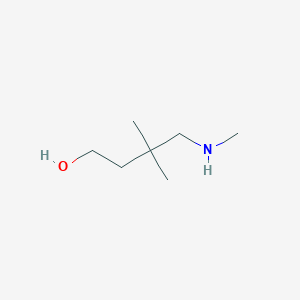

3,3-Dimethyl-4-(methylamino)butan-1-ol

Description

Contextualization within Amino Alcohol Chemistry and its Structural Significance

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This dual functionality imparts a versatile chemical reactivity, allowing them to participate in a wide range of chemical transformations and making them valuable building blocks in organic synthesis. The relative positions of the amino and hydroxyl groups (e.g., α, β, γ) significantly influence the compound's properties and applications.

3,3-Dimethyl-4-(methylamino)butan-1-ol is classified as a γ-amino alcohol (or 1,4-amino alcohol), indicating that the amino and hydroxyl groups are separated by a three-carbon chain. A key structural feature of this molecule is the presence of two methyl groups on the carbon atom adjacent to the nitrogen-bearing carbon (C3). This gem-dimethyl substitution introduces significant steric hindrance around the amino group, which can profoundly impact its reactivity and intermolecular interactions. The secondary amine, specifically a methylamino group, further modulates the compound's basicity and nucleophilicity compared to a primary amine. The primary alcohol at the C1 position offers a site for esterification, oxidation, or conversion into other functional groups. This unique combination of a sterically hindered γ-amino group and a primary alcohol makes this compound a compelling target for synthetic exploration and application development.

Overview of Foundational Research and Early Discoveries

While specific early research singling out this compound is not extensively documented in seminal literature, its scientific roots are firmly planted in the foundational discoveries within amino alcohol synthesis. The development of methods for constructing sterically hindered amino alcohols has been a long-standing challenge in organic chemistry. Early synthetic strategies often contended with issues of regioselectivity and stereocontrol.

Foundational work in the synthesis of γ-amino alcohols has paved the way for accessing structures like this compound. Key historical developments include the ring-opening of substituted cyclic ethers and aziridines, as well as the reduction of corresponding amino ketones or nitro alcohols. The advent of more sophisticated synthetic methodologies, such as hydrogen-borrowing catalysis and multi-component reactions, has provided more efficient and selective routes to complex amino alcohols. For instance, the development of iridium-catalyzed hydrogen-borrowing alkylation of 1,2-amino alcohols has enabled the formation of new C-C bonds to produce enantioenriched γ-aminobutyric acid derivatives, a class of compounds to which this compound is structurally related. nih.gov These foundational studies, while not directly focused on this specific molecule, have been instrumental in establishing the chemical principles and synthetic tools necessary for its eventual synthesis and investigation.

Current Landscape and Emerging Research Trajectories for the Chemical Compound

The contemporary research landscape for this compound and its analogues is characterized by an exploration of their potential in medicinal chemistry and materials science. The structural motifs present in this compound are of significant interest in drug discovery. For example, the γ-amino alcohol framework is found in a number of biologically active molecules, including some anti-HIV drugs. rsc.org The N-methylation of amino groups is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate biological activity.

Current research on structurally related compounds suggests several emerging trajectories for this compound. One promising area is its use as a chiral ligand in asymmetric catalysis. The presence of two coordinating heteroatoms (nitrogen and oxygen) and a sterically defined backbone are desirable features for creating effective chiral catalysts. For instance, chiral 1,4-amino alcohols derived from camphor (B46023) have been investigated as ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org

Furthermore, the unique steric and electronic properties of this compound make it a valuable building block for the synthesis of novel organic materials and functional molecules. Research into functionalized butanols has highlighted their diverse applications, ranging from their use as solvents and intermediates in the chemical industry to their role in the development of advanced materials. ecolink.compharmacompass.com The exploration of this compound and its derivatives could lead to the discovery of new pharmaceuticals, agrochemicals, and materials with tailored properties. As synthetic methodologies become more advanced, it is anticipated that the research focusing specifically on this compound will expand, leading to a deeper understanding of its chemical behavior and a broader range of applications.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 9 |

| Complexity | 62.7 |

For the purpose of comparison, the following table provides experimental data for the structurally related, less substituted compound, 4-(Methylamino)butan-1-ol.

| Property | Experimental Value | Reference |

| Molecular Formula | C₅H₁₃NO | chemsrc.com |

| Molecular Weight | 103.16 g/mol | chemsrc.com |

| Boiling Point | 167.2 ± 23.0 °C at 760 mmHg | chemsrc.com |

| Density | 0.9 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 67.2 °C | lookchem.com |

| Vapor Pressure | 0.568 mmHg at 25°C | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-4-(methylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,4-5-9)6-8-3/h8-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRNIBZNLPIYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268153-97-4 | |

| Record name | 3,3-dimethyl-4-(methylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethyl 4 Methylamino Butan 1 Ol

Established Reaction Pathways for the Compound's Synthesis

The synthesis of 3,3-Dimethyl-4-(methylamino)butan-1-ol can be approached through several foundational organic chemistry routes. These methods focus on the strategic construction of the carbon skeleton and the introduction of the necessary hydroxyl and methylamino functional groups.

Reductive Amination Strategies Employing Key Precursors

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. researchgate.net This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, a key precursor is 4-hydroxy-3,3-dimethylbutanal . This precursor can be synthesized from 3,3-dimethyl-γ-butyrolactone . The lactone is reduced using a hydride reagent such as Diisobutylaluminium hydride (DIBAL-H) to form the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde.

Once the 4-hydroxy-3,3-dimethylbutanal precursor is obtained, it undergoes reductive amination with methylamine. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, each with specific advantages. masterorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Characteristics | Typical Conditions |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH4) | Common, inexpensive, and relatively mild. Can reduce aldehydes and ketones, so it is added after imine formation is complete. | Methanol (B129727) or ethanol (B145695) solvent, room temperature. |

| Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes or ketones, allowing for a one-pot reaction. masterorganicchemistry.com It is highly toxic. koreascience.kr | Slightly acidic pH (6-7), methanol solvent. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN that also selectively reduces imines. masterorganicchemistry.comkoreascience.kr Effective for a wide range of substrates. organic-chemistry.org | Dichloromethane (B109758) (DCM) or dichloroethane (DCE) solvent, often with acetic acid. youtube.com |

| Hydrogen (H2) with Metal Catalyst | A "green" approach using catalytic hydrogenation. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are common. | Pressurized H2 gas, ethanol or methanol solvent. |

Multi-Step Organic Synthesis Routes Involving Butanone Derivatives

Multi-step synthesis provides a versatile, albeit longer, pathway to the target compound, often starting from readily available commercial materials like 3,3-dimethyl-2-butanone (pinacolone). A theoretical multi-step route can be designed to construct the required carbon skeleton and introduce the functional groups in a stepwise manner.

One possible synthetic sequence is as follows:

Chain Extension : 3,3-dimethyl-2-butanone can be converted to the corresponding aldehyde, 3,3-dimethylbutanal , via a Wittig reaction with a reagent like methoxymethyl)triphenylphosphonium chloride, followed by acidic hydrolysis of the resulting enol ether.

Carbon-Carbon Bond Formation : The resulting aldehyde can undergo a Henry reaction (nitroaldol reaction) with nitromethane (B149229) in the presence of a base to yield 4-nitro-3,3-dimethylbutan-2-ol .

Functional Group Interconversion : The secondary alcohol is then oxidized to a ketone, and the nitro group is subsequently reduced to a primary amine, yielding 4-amino-3,3-dimethylbutan-2-one .

Final Reductions and Methylation : The primary amine can be selectively methylated using a procedure like the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid to install two methyl groups, or a more controlled single methylation can be achieved through other methods. youtube.com Finally, the ketone and hydroxyl groups are reduced to furnish the target this compound. This complex pathway highlights the modularity of organic synthesis, where different reactions are combined to achieve a complex target.

Catalyst-Mediated Synthesis Approaches for Enhanced Yield and Selectivity

Modern synthetic methods increasingly rely on catalysts to improve reaction efficiency, yield, and environmental friendliness. For the synthesis of this compound, catalyst-mediated approaches are particularly relevant to the reductive amination step. Instead of stoichiometric hydride reagents, catalytic transfer hydrogenation or high-pressure hydrogenation can be employed.

Transfer hydrogenation, for instance, uses a stable hydrogen donor molecule (like formic acid or isopropanol) and a transition metal catalyst. Iridium and Ruthenium complexes are highly effective for this purpose. researchgate.net These methods often proceed under milder conditions and can offer high chemoselectivity, avoiding the need to protect other functional groups in the molecule. researchgate.net For example, an iridium catalyst can be used with formic acid as both the hydrogen source and the nitrogen source (as ammonium (B1175870) formate) to directly convert a ketone to a primary amine. organic-chemistry.org

| Catalyst System | Hydrogen Source | Advantages | Reference Reaction |

|---|---|---|---|

| Pd/C (Palladium on Carbon) | H2 gas | Widely available, effective, product is clean (byproduct is water). | Ketone + Amine → Amine |

| Raney Nickel | H2 gas | Cost-effective, highly active. | Ketone + Amine → Amine |

| Cp*Ir complexes | Ammonium formate | Acts as both nitrogen and hydrogen source for direct conversion of ketones to primary amines. organic-chemistry.org | Ketone → Primary Amine |

| Amorphous Cobalt Particles | H2 gas | High selectivity under mild conditions (80 °C, 1-10 bar). organic-chemistry.org | Aldehyde + Aqueous Ammonia → Primary Amine |

Enantioselective Synthesis Methodologies for Chiral Control

It is crucial to note that the target compound, this compound, is an achiral molecule. Its structure contains a plane of symmetry, and it lacks any stereocenters due to the presence of two identical methyl groups on the third carbon atom. Therefore, it does not exist as a pair of enantiomers, and methods of enantioselective synthesis are not required for its preparation.

The following sections discuss methodologies for chiral control as they would be applied to the synthesis of structurally similar chiral analogues, in adherence with the requested outline. These techniques are fundamental in medicinal chemistry, where often only one enantiomer of a chiral drug is active.

Application of Chiral Catalysis in Asymmetric Transformations

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. This approach involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

In the context of synthesizing a chiral amino alcohol, such as (R)-3-methyl-4-(methylamino)butan-1-ol, one could employ an asymmetric version of the reductive amination. This could involve the asymmetric reduction of a prochiral imine intermediate. This is often achieved using a transition metal catalyst complexed with a chiral ligand, such as a Ruthenium-BINAP system, which can stereoselectively deliver a hydride to one face of the imine.

Alternatively, chiral hydride reagents can be used. These are often prepared from lithium aluminum hydride (LAH) and a chiral alcohol or amine. Such reagents can effectively reduce prochiral ketones and imines to yield chiral alcohols and amines with high optical purity.

Dynamic Kinetic Resolution and Other Stereoselective Techniques

Dynamic kinetic resolution (DKR) is a sophisticated technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. wikipedia.org This overcomes the 50% theoretical yield limit of traditional kinetic resolution. mdpi.com DKR combines a rapid, continuous racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. princeton.edu

For this process to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu A common application of DKR involves the acylation of a racemic alcohol catalyzed by a lipase (B570770) enzyme, coupled with a ruthenium-catalyzed racemization of the alcohol. The enzyme selectively acylates one enantiomer, and as it is consumed, the remaining enantiomer is racemized by the ruthenium catalyst to replenish the reactive enantiomer. This process continues until all the starting material is converted into a single enantiomer of the acylated product.

| Component | Function | Example |

|---|---|---|

| Racemic Substrate | The starting mixture of enantiomers. | (R/S)-1-phenylethanol |

| Resolution Catalyst | Enantioselectively reacts with one enantiomer. | Lipase (e.g., Novozym 435) |

| Acylating Agent | Reacts with the substrate to form a stable product. | Isopropyl acetate (B1210297) |

| Racemization Catalyst | Interconverts the enantiomers of the substrate. | Ruthenium-based complex (e.g., Shvo catalyst) |

| Product | A single enantiomer of the acylated alcohol. | (R)-1-phenylethyl acetate (>99% ee) |

Optimization of Reaction Conditions for Industrial and Laboratory Scalability

Information regarding the optimization of reaction conditions for the synthesis of this compound is not available in the reviewed literature. The optimization of a chemical process is contingent upon an established synthetic route. Key parameters that are typically optimized to enhance yield, purity, and cost-effectiveness for both laboratory and industrial scale production include:

Temperature: Reaction rates are highly dependent on temperature. Optimization involves finding a balance between achieving a desirable reaction rate and minimizing side reactions or decomposition of reactants and products.

Pressure: For reactions involving gaseous reagents, pressure can significantly influence reaction kinetics and equilibrium.

Catalyst: The choice of catalyst and its concentration are crucial for accelerating the reaction and improving selectivity towards the desired product.

Solvent: The solvent can affect the solubility of reactants, reaction rates, and the stability of intermediates. An ideal solvent for industrial applications is often low-cost, non-toxic, and easily recyclable.

Reactant Concentration: Adjusting the concentration of reactants can influence the reaction rate and equilibrium position, thereby maximizing the conversion to the desired product.

Without a known synthetic pathway for this compound, a data-driven discussion on the optimization of these parameters is not possible.

Exploration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. The exploration of these principles for a specific compound requires knowledge of its synthetic route(s).

Key green chemistry principles that would be considered in the synthetic design of this compound include:

Prevention of Waste: Designing synthetic pathways that generate minimal byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Utilizing raw materials that are derived from renewable resources.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents.

As no established synthesis for this compound has been identified in the public domain, a specific analysis of how these green chemistry principles could be applied is purely speculative. A hypothetical comparison of a "traditional" versus a "green" synthetic route cannot be constructed without a baseline synthetic method.

Chemical Reactivity and Transformation Studies of 3,3 Dimethyl 4 Methylamino Butan 1 Ol

Reactivity of the Hydroxyl Functional Group

The primary alcohol functionality in 3,3-Dimethyl-4-(methylamino)butan-1-ol is a site for various transformations, primarily oxidation and nucleophilic substitution reactions.

The primary alcohol group of this compound can be oxidized to form an aldehyde, specifically 3,3-dimethyl-4-(methylamino)butanal. copernicus.org However, the presence of the secondary amine can lead to complications, as many oxidizing agents can also react with the amine group. thieme-connect.de To achieve selective oxidation of the alcohol, a mild oxidizing agent is typically required.

Pyridinium chlorochromate (PCC) is a suitable reagent for the oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to a carboxylic acid. youtube.com The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the reaction with PCC is expected to yield 3,3-dimethyl-4-(methylamino)butanal. However, to prevent potential side reactions with the amine, it is often beneficial to first protect the amine group. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, which can be introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk After protection, the alcohol can be oxidized with PCC, followed by deprotection of the amine to yield the desired amino aldehyde.

Table 1: Expected Products from the Oxidation of this compound

| Reactant | Reagent | Expected Product |

|---|

The hydroxyl group of this compound can act as a nucleophile and can also be converted into a good leaving group for nucleophilic substitution reactions. These reactions allow for the formation of various derivatives, such as esters and ethers.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under acidic conditions. For example, the reaction with acetic anhydride (B1165640) would be expected to yield 4-(methylamino)-3,3-dimethylbutyl acetate (B1210297). The reaction typically involves protonation of the carbonyl oxygen of the carboxylic acid derivative, followed by nucleophilic attack by the alcohol's oxygen atom.

Ether Formation (Williamson Ether Synthesis): To form an ether, the hydroxyl group is first converted into an alkoxide by a strong base, such as sodium hydride (NaH). This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (Sₙ2) to form the corresponding ether. In this case, the product would be 1-methoxy-3,3-dimethyl-4-(methylamino)butane.

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Esterification | Acetic Anhydride, Acid Catalyst | 4-(methylamino)-3,3-dimethylbutyl acetate |

Reactivity of the Methylamino Functional Group

The secondary amine in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom makes the methylamino group a potent nucleophile. msu.edu It can readily react with electrophiles such as alkyl halides and acid chlorides. For instance, reaction with an alkyl halide like ethyl bromide would lead to the formation of a tertiary amine, specifically 4-(ethyl(methyl)amino)-3,3-dimethylbutan-1-ol. This is an Sₙ2 reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion.

Similarly, reaction with an acid chloride, such as acetyl chloride, would result in the formation of an amide. byjus.com In this nucleophilic acyl substitution, the amine attacks the carbonyl carbon of the acid chloride, leading to the formation of N-(4-hydroxy-2,2-dimethylbutyl)-N-methylacetamide.

The equilibrium for the protonation of the amine in water can be represented as follows: CH₃(CH₂)₂C(CH₃)₂CH₂NH(CH₃) + H₂O ⇌ CH₃(CH₂)₂C(CH₃)₂CH₂NH₂⁺(CH₃) + OH⁻

The position of this equilibrium is dependent on the pH of the solution. At a pH below the pKa of the conjugate acid, the protonated form will predominate. This property is crucial for its behavior in biological systems and for purification techniques such as acid-base extraction.

The secondary amine group can undergo oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. thieme-connect.de A common pathway for the oxidation of secondary amines involves the formation of hydroxylamines, which can be further oxidized to nitrones. rsc.orgacs.org

For example, reaction with hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄) can lead to the formation of the corresponding nitrone. rsc.org The proposed mechanism involves the initial N-oxidation of the secondary amine to a hydroxylamine, which is then further oxidized to the nitrone. rsc.orgacs.org In some cases, nitroxide radicals can be formed as intermediates or stable products, particularly with stronger oxidizing agents or under specific conditions. These oxidative pathways represent potential degradation routes for molecules containing a secondary amine moiety.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3-dimethyl-4-(methylamino)butanal |

| 4-(methylamino)-3,3-dimethylbutyl acetate |

| 1-methoxy-3,3-dimethyl-4-(methylamino)butane |

| 4-(ethyl(methyl)amino)-3,3-dimethylbutan-1-ol |

| N-(4-hydroxy-2,2-dimethylbutyl)-N-methylacetamide |

| Acetic anhydride |

| Dichloromethane |

| Di-tert-butyl dicarbonate |

| Ethyl bromide |

| Acetyl chloride |

| Hydrogen peroxide |

| Methyl iodide |

| Pyridinium chlorochromate |

| Sodium hydride |

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, being a 1,4-amino alcohol, is conducive to intramolecular cyclization. This process typically involves the nucleophilic amino group attacking the electrophilic carbon atom bearing the hydroxyl group (or a derivative with a better leaving group). Such a reaction would lead to the formation of a six-membered heterocyclic ring system.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). A subsequent intramolecular SN2 attack by the nitrogen atom of the methylamino group would result in the formation of a substituted tetrahydro-1,3-oxazine. The expected product from the cyclization of this compound would be 2,5,5-trimethyl-tetrahydro-1,3-oxazine . The synthesis of oxazinanes from 1,3-amino alcohols is a known synthetic route, highlighting the feasibility of such a transformation for this 1,4-amino alcohol. nih.gov

Rearrangement processes, particularly those involving carbocation intermediates like the Wagner-Meerwein rearrangement, are also a theoretical possibility under strongly acidic conditions. wikipedia.orgchemistnotes.comlscollege.ac.in If a primary carbocation were to form at the C-1 position upon dehydration, a 1,2-hydride or 1,2-methyl shift could occur to generate a more stable secondary or tertiary carbocation. However, the formation of a primary carbocation is energetically unfavorable, and it is more likely that if cyclization is possible, it would be the preferred reaction pathway. The presence of the nitrogen atom could also influence the reaction mechanism through neighboring group participation, potentially stabilizing any developing positive charge. wikipedia.orglibretexts.orgquora.com

Influence of Steric and Electronic Properties on Compound Reactivity

The reactivity of this compound is significantly governed by the steric hindrance imposed by the gem-dimethyl group and the electronic effects originating from the methylamino group.

The two methyl groups on the C-3 carbon create a sterically congested environment. This feature, known as the gem-dimethyl effect or Thorpe-Ingold effect , can have a profound impact on intramolecular reactions. rsc.orgresearchgate.netresearchgate.netrsc.org Generally, the presence of a gem-dimethyl group accelerates the rate of cyclization. This is attributed to a decrease in the internal rotational freedom of the carbon chain, which increases the probability of the molecule adopting a conformation where the reactive functional groups (the amino and hydroxyl groups) are in close proximity for reaction. researchgate.net

| Compound | Hypothetical Relative Rate of Cyclization | Reason |

|---|---|---|

| 4-(Methylamino)butan-1-ol | 1 | Baseline reactivity for the unsubstituted amino alcohol. |

| 3-Methyl-4-(methylamino)butan-1-ol | >1 | A single methyl group introduces some steric bias, favoring cyclization. |

| This compound | >>1 | The gem-dimethyl effect significantly restricts bond rotation, leading to a substantial rate enhancement for cyclization. |

From an electronic standpoint, the methylamino group is a key player in the molecule's reactivity. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. The attached methyl group, being electron-donating, slightly enhances the nucleophilicity of the nitrogen compared to a primary amine. This inherent nucleophilicity is essential for the intramolecular cyclization to occur.

Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethyl 4 Methylamino Butan 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3,3-Dimethyl-4-(methylamino)butan-1-ol, providing powerful means for its separation from impurities and for the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common modality for this purpose. In this method, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method for purity analysis would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. To improve peak shape and ensure compatibility with mass spectrometry detectors (LC-MS), a modifier such as formic acid is often added to the mobile phase. sielc.com The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Method validation would include studies of accuracy, precision, linearity, and specificity to ensure reliable and accurate quantification. smolecule.com

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Note: This table represents a typical starting method and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for the analysis of volatile and thermally stable compounds. Due to the presence of polar -OH and -NH groups, amino alcohols like this compound often require derivatization prior to GC analysis to increase their volatility and thermal stability. sigmaaldrich.com Common derivatization techniques include silylation, which replaces the active hydrogens on the hydroxyl and amino groups with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comjfda-online.com

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a "fingerprint" that allows for unambiguous structural confirmation. docbrown.info The fragmentation of amino alcohols is predictable; for instance, cleavage alpha to the nitrogen atom is a common fragmentation pathway, leading to characteristic ions that are invaluable for structural elucidation.

Table 2: Predicted GC-MS Fragmentation for a TBDMS Derivative

| m/z (mass-to-charge) | Interpretation |

| [M]+ | Molecular Ion |

| M-15 | Loss of a methyl group (-CH₃) |

| M-57 | Loss of a tert-butyl group (-C₄H₉) from the TBDMS group |

| M-159 | Loss of the CO-O-TBDMS group |

Note: The specific fragmentation pattern would need to be confirmed experimentally.

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (% ee) of a sample. uma.es

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz Polysaccharide-based CSPs are commonly used for this purpose in HPLC. Alternatively, the compound can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral column. tcichemicals.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Molecular Spectroscopic Methods for Structural Analysis

Molecular spectroscopy provides detailed information about the molecular structure, connectivity, and exact mass of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments are essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different proton environments, their chemical shifts (positions in the spectrum), integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons). The spectrum of this compound would show distinct signals for the gem-dimethyl groups, the methylene (B1212753) groups, the methine proton, the N-methyl group, and the exchangeable protons of the hydroxyl and amine groups. thermofisher.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms in its structure. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1-H ₂OH | ~3.6 (t) | ~60-65 |

| C2-H ₂ | ~1.5 (t) | ~45-50 |

| C3-C(CH ₃)₂ | ~0.9 (s) | ~20-25 |

| C3-(C H₃)₂ | N/A | ~35-40 |

| C4-H ₂NH | ~2.5 (s) | ~65-70 |

| NH-CH ₃ | ~2.4 (s) | ~35-40 |

| OH | Variable (broad s) | N/A |

| NH | Variable (broad s) | N/A |

Note: These are predicted values based on analogous structures and may vary. Coupling patterns are indicated in parentheses (s = singlet, t = triplet).

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. The molecular formula of this compound is C₇H₁₇NO. uni.lu The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision.

By comparing the experimentally measured mass from the HRMS instrument to the theoretical mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 4: HRMS Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₇H₁₈NO⁺ | 132.13829 |

| [M+Na]⁺ | C₇H₁₇NNaO⁺ | 154.12023 |

Source: Predicted data from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the molecule's structure. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide complementary information for a complete structural elucidation.

For this compound, the spectra are expected to be dominated by features arising from its primary alcohol (-OH), secondary amine (-NH), and aliphatic hydrocarbon (C-H, C-C) moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent, broad band is anticipated in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol group. The broadening of this peak is a direct result of intermolecular hydrogen bonding. Overlapping within this same region, the N-H stretching vibration of the secondary amine is expected, typically appearing around 3500–3300 cm⁻¹.

The aliphatic portions of the molecule would be confirmed by C-H stretching vibrations, which are expected just below 3000 cm⁻¹. The presence of the gem-dimethyl group (two methyl groups on the same carbon) would likely give rise to characteristic bending vibrations around 1380 cm⁻¹ and 1365 cm⁻¹. The fingerprint region, typically from 1500 to 400 cm⁻¹, contains a complex series of absorptions corresponding to C-O and C-N stretching, as well as various bending vibrations, which collectively provide a unique identifier for the compound. docbrown.info

Raman Spectroscopy: Raman spectroscopy offers complementary data to IR. While often less sensitive to highly polar functional groups like O-H and N-H that dominate the IR spectrum, it is particularly effective for observing the vibrations of non-polar bonds. Therefore, the Raman spectrum of this compound would be expected to show strong signals for the C-C bond stretches of the butanol backbone and the symmetric C-H stretching and bending modes of the alkyl groups. This makes it a valuable tool for confirming the structure of the carbon skeleton.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Alcohol | O-H stretch (H-bonded) | 3600 - 3200 (Broad) | Weak |

| Secondary Amine | N-H stretch | 3500 - 3300 (Medium) | Weak |

| Alkyl | C-H stretch | 2960 - 2850 (Strong) | Strong |

| Alcohol | C-O stretch | 1260 - 1050 (Strong) | Medium |

| Amine | C-N stretch | 1250 - 1020 (Medium) | Medium |

| gem-Dimethyl | C-H bend (split) | ~1380 and ~1365 | Medium |

Thermal Analysis Techniques for Stability Assessment (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are crucial for determining the stability of a compound as a function of temperature. Thermogravimetric Analysis (TGA) is a primary method used for this purpose, measuring changes in the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis provides critical information about decomposition temperatures, thermal stability limits, and the composition of the material.

For this compound, a TGA experiment would reveal its thermal degradation profile. A hypothetical TGA thermogram would show a stable baseline at the initial mass (100%) as the temperature increases. This stability is attributed to the energy required to break the covalent bonds within the molecule. The onset temperature of decomposition is the point at which mass loss begins, indicating the upper limit of the compound's thermal stability. The degradation may occur in one or multiple steps, depending on the decomposition pathway and the stability of any intermediates formed.

The presence of hydroxyl and amino groups allows for strong intermolecular hydrogen bonding, which may contribute to a relatively high boiling point and initial thermal stability. However, like most organic amino alcohols, it is expected to decompose at elevated temperatures. The analysis of the residual mass at the end of the experiment can also provide insights into the nature of the decomposition products.

Table 2: Hypothetical TGA Data Interpretation for this compound

| Temperature Range | Mass Change | Interpretation |

| Ambient to T_onset | No significant change | Compound is thermally stable. |

| T_onset to T_final | Significant mass loss | Onset and progression of thermal decomposition. |

| > T_final | Stable residual mass | Completion of the primary decomposition phase. |

Computational and Theoretical Investigations of 3,3 Dimethyl 4 Methylamino Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bond Properties

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and bonding characteristics of a molecule. For 3,3-Dimethyl-4-(methylamino)butan-1-ol, methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) could be employed. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms.

From this optimized geometry, a wealth of information can be derived. This includes the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule, crucial for understanding its reactivity. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and its ability to participate in electronic transitions. Bond lengths, bond angles, and dihedral angles would also be determined, providing a detailed picture of the molecule's structure.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Calculated Value | Unit |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Dipole Moment | - | Debye |

| Total Energy | - | Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research findings for this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between the atoms would be calculated, and Newton's laws of motion would be applied to simulate their movements over a specific period, typically nanoseconds to microseconds.

These simulations provide valuable insights into the conformational flexibility of the molecule. nih.gov By analyzing the trajectory of the simulation, researchers can identify the different shapes (conformations) the molecule can adopt and how frequently each conformation occurs. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity.

Ligand-Protein Docking Studies for Predictive Molecular Interactions with Biological Targets

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein or receptor). In the case of this compound, docking studies would be used to predict how it might interact with specific biological targets, such as enzymes or receptors.

The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site of the protein. A scoring function is then used to estimate the binding affinity for each conformation, with the highest-scoring poses representing the most likely binding modes. These studies can help to identify potential biological targets for the compound and provide a basis for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities would be required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors could include properties like molecular weight, lipophilicity (logP), and electronic properties derived from quantum chemical calculations. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity.

In Silico Prediction of Compound-Pathway Interactions

In silico methods can be used to predict the potential interactions of a compound with various biological pathways. nih.gov These approaches often leverage large databases of known drug-target and protein-protein interactions. By comparing the structural and chemical features of this compound to those of compounds with known pathway interactions, it is possible to generate hypotheses about its potential biological effects.

These predictions can help to guide experimental studies by prioritizing pathways for further investigation. For example, if the compound is predicted to interact with a particular metabolic pathway, experiments could be designed to test this hypothesis. It's important to note that these in silico predictions are probabilistic and require experimental validation. nih.gov

Biological Interactions and Mechanistic Studies Non Clinical

Enzyme-Substrate and Enzyme Inhibition Studies

There is currently no available data from specific enzyme assays detailing the binding kinetics, such as the Michaelis constant (K_m) or the catalytic rate (k_cat), of 3,3-Dimethyl-4-(methylamino)butan-1-ol with any particular enzyme. Similarly, studies identifying it as a specific substrate or inhibitor for a class of enzymes are not present in the reviewed literature.

Detailed mechanistic studies elucidating the modulation of specific biochemical pathways by this compound are not yet available. Research has not specified its role in metabolic, signaling, or other cellular pathways.

Receptor Interaction and Signaling Pathway Research

Direct receptor binding assays to determine the affinity of this compound for specific receptors, including the Sigma-1 receptor, have not been reported. Consequently, key metrics such as the inhibition constant (K_i) or the dissociation constant (K_d) are not known.

There is a lack of non-human systems research investigating the effects of this compound on neurotransmitter systems. Studies examining its potential to modulate GABAergic transmission or influence the release of monoamines like dopamine, serotonin, or norepinephrine (B1679862) have not been published.

In Vitro Cellular and Tissue-Based Mechanistic Investigations

Comprehensive in vitro studies using cellular or tissue-based models to investigate the specific mechanistic actions of this compound are not available in the current body of scientific literature. Therefore, its effects at a cellular level remain uncharacterized.

In Vivo Animal Model Research for Mechanistic Elucidation (Excluding Clinical Outcomes)

In vivo studies in animal models are essential for understanding the systemic effects and mechanisms of a compound within a complex, living organism. This section reviews research focused on the mechanistic actions of this compound in various animal models, excluding clinical efficacy or safety outcomes.

Behavioral phenotyping in animal models, such as rodents, is used to investigate how a compound might modulate the central nervous system and affect behaviors related to neurological or psychiatric conditions. These models can provide mechanistic insights into a compound's potential targets within the brain. A comprehensive search of the scientific literature revealed no in vivo studies that have performed behavioral phenotyping to assess the mechanistic effects of this compound in any neurological models.

Animal models of nociception are employed to study the mechanisms of pain and the action of potential analgesics. Tests such as the formalin test or models of neuropathic pain like spinal nerve ligation help elucidate how compounds modulate pain signaling pathways. There are currently no published findings from studies investigating the effects of this compound on nociception or its potential to modulate pain pathways in any established animal models.

Research into organ-specific effects can uncover mechanisms of action beyond the central nervous system. For instance, animal models of pressure-overload-induced heart failure are used to study how compounds might influence pathways involved in cardiac remodeling. An extensive literature review found no evidence of studies conducted to investigate the organ-specific mechanistic effects of this compound, including its potential influence on cardiac remodeling pathways.

As no research data was found for the specified topics, data tables could not be generated.

In-depth Analysis of this compound Reveals No Available Metabolic Data in Non-Human Systems

Despite a thorough review of scientific literature, no studies detailing the metabolic transformation pathways of the chemical compound this compound in non-human biological systems have been publicly reported.

As of the current date, the biotransformation, enzymatic processes, and resulting metabolites of this compound have not been characterized in any non-clinical models. Consequently, detailed research findings and data on its metabolic fate in organisms other than humans are unavailable.

This lack of information precludes a detailed discussion on the specific metabolic reactions, such as oxidation, reduction, hydrolysis, or conjugation, that this compound may undergo in non-human biological systems. Furthermore, without experimental data, it is impossible to construct data tables of potential metabolites or identify the key enzyme families (e.g., Cytochrome P450, flavin-containing monooxygenases) that might be involved in its breakdown.

Further research, including in vitro studies with liver microsomes or hepatocytes from various species, as well as in vivo studies in animal models, would be necessary to elucidate the metabolic pathways of this compound.

Structural Activity Relationship Sar and Analog Design Principles

Impact of Functional Group Modifications on Chemical and Biological Properties

Functional groups are the reactive centers of a molecule and key determinants of its interactions with biological targets. Modifications to the hydroxyl (-OH) and methylamino (-NHCH₃) groups of 3,3-Dimethyl-4-(methylamino)butan-1-ol can profoundly alter its characteristics.

Modification of the Amino Group: The secondary amine in the parent compound is a critical feature. Altering its substitution pattern is a common strategy in analog design.

N-methylation: Converting the secondary methylamino group to a tertiary dimethylamino group (-N(CH₃)₂) removes a hydrogen bond donor. This change can impact receptor binding, as the hydrogen on the secondary amine might be crucial for interaction with a biological target. Furthermore, N-methylation typically increases lipophilicity, which can affect a molecule's solubility, cell membrane permeability, and metabolic stability. wordpress.comresearchgate.netrsc.org While increased lipophilicity can sometimes enhance absorption, it may also lead to decreased aqueous solubility. rsc.orgresearchgate.net

N-dealkylation: Removing the methyl group to form a primary amine (-NH₂) introduces an additional hydrogen bond donor, potentially strengthening or altering binding interactions. This modification also generally decreases lipophilicity and increases polarity.

Modification of the Hydroxyl Group: The primary alcohol is a key polar feature capable of hydrogen bonding.

Esterification/Etherification: Converting the hydroxyl group to an ester or ether masks its hydrogen bonding capability and increases lipophilicity. This can alter the compound's pharmacokinetic properties, sometimes being used as a prodrug strategy to improve bioavailability.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would introduce a new functional group with significantly different electronic and steric properties, drastically changing the molecule's ability to interact with biological targets. mdpi.com

The Role of the Gem-Dimethyl Group: The gem-dimethyl group at the C3 position is not a functional group in the classical sense, but it exerts significant steric and conformational effects.

Metabolic Shielding: This bulky group can sterically hinder the metabolic breakdown of adjacent parts of the molecule, potentially increasing its biological half-life. researchgate.netnih.gov

The following table summarizes the predicted impact of these modifications on key physicochemical properties.

| Structural Modification | Hydrogen Bonding | Predicted Lipophilicity (LogP) | Predicted Aqueous Solubility | Potential Biological Impact |

|---|---|---|---|---|

| Parent: -NHCH₃, -OH | Donor & Acceptor | Baseline | Baseline | Baseline Activity |

| N-Dimethylation: -N(CH₃)₂, -OH | Acceptor Only (N) | Increase | Decrease | Altered receptor binding, modified pharmacokinetics |

| Primary Amine: -NH₂, -OH | Donor & Acceptor | Decrease | Increase | Altered receptor binding |

| O-Methylation: -NHCH₃, -OCH₃ | Acceptor Only (O) | Increase | Decrease | Loss of H-bond donation, altered pharmacokinetics |

Stereochemical Influence on Molecular Recognition and Reactivity

The structure of this compound contains a chiral center at the C4 position (the carbon bearing the methylamino group). This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3,3-Dimethyl-4-(methylamino)butan-1-ol and (S)-3,3-Dimethyl-4-(methylamino)butan-1-ol.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the three-dimensional arrangement of atoms is critical for molecular recognition, and enantiomers of a chiral drug often exhibit different biological activities. diva-portal.orgdiva-portal.org One enantiomer may bind with high affinity to a target, leading to a desired therapeutic effect, while the other may bind weakly, be inactive, or even interact with a different target, causing off-target effects.

The synthesis of single enantiomers is therefore a crucial aspect of drug design. mdpi.comrsc.org For amino alcohols, stereoselective synthesis ensures that only the desired, biologically active enantiomer is produced, maximizing therapeutic efficacy. mdpi.com The specific spatial orientation of the methylamino and hydroxymethyl groups relative to the rest of the molecule will dictate how it fits into a chiral binding pocket. Any change in stereochemistry at the C4 position would reverse the orientation of the methylamino group, likely having a profound impact on its interaction with a biological target.

Systematic Structural Modifications of the Butane (B89635) Backbone and Substituents

Beyond altering the primary functional groups, systematic modifications to the carbon skeleton and the relative positions of the substituents provide further insights into the SAR.

Relocation of the Gem-Dimethyl Group: Shifting the gem-dimethyl group from the C3 to the C2 position would significantly alter the molecule's shape and the steric environment around the hydroxyl group. This could affect its reactivity and how it interacts with binding sites. Removing one or both methyl groups would increase the flexibility of the butane backbone and reduce lipophilicity, which could decrease binding affinity if a specific, rigid conformation is required for activity. acs.org

Positional Isomerism of Functional Groups: The parent compound is a γ-amino alcohol (or 1,4-amino alcohol), with the functional groups separated by two carbon atoms. The relative positioning of the hydroxyl and amino groups is a key determinant of activity in many classes of compounds. researchgate.net Synthesizing positional isomers, such as a β-amino alcohol (1,3-amino alcohol) like 3,3-Dimethyl-1-(methylamino)butan-2-ol, would place the functional groups in a different spatial relationship. nih.govrroij.com This change could fundamentally alter the molecule's ability to chelate metal ions or to bridge specific interaction points within a receptor. rroij.com

Chain Homologation/Truncation: Extending or shortening the butane backbone would alter the distance between the key functional groups, which is often a critical parameter for biological activity.

The table below outlines several structural analogs and their relationship to the parent compound.

| Compound Name | Structural Modification vs. Parent Compound | Key Structural Feature |

|---|---|---|

| This compound | Parent Compound | γ-Amino alcohol, C3 gem-dimethyl |

| 3-Methyl-4-(methylamino)butan-1-ol | Removal of one C3 methyl group | Increased flexibility, reduced steric bulk |

| 4-(Methylamino)butan-1-ol | Removal of both C3 methyl groups | Linear, flexible backbone |

| 3,3-Dimethyl-1-butanol | Removal of the C4 methylamino group | Lacks amino functionality |

| 3,3-Dimethyl-4-(dimethylamino)butan-1-ol | N-methylation of the amino group | Tertiary amine |

| 3,3-Dimethyl-1-(methylamino)butan-2-ol | Positional isomer | β-Amino alcohol |

Development of Structure-Property Correlation Models for Predictive Design

To move from qualitative SAR principles to a more quantitative and predictive framework, computational models such as Quantitative Structure-Activity Relationship (QSAR) models are developed. QSAR attempts to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. drugdesign.org

For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Assembly: A series of structurally related analogs would be synthesized, and their biological activity (e.g., IC₅₀, Kᵢ) would be measured in a consistent assay.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (quantifying reactivity and electronic interactions).

Steric Descriptors: Molecular volume, surface area, specific conformational indices (quantifying size and shape). nih.gov

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule. researchgate.net

Topological Descriptors: Indices that describe molecular connectivity and branching.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity. drugdesign.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation techniques and by predicting the activity of a separate test set of compounds not used in the model's creation.

A successful QSAR model for this class of amino alcohols would allow medicinal chemists to predict the biological activity of novel, unsynthesized analogs. This in-silico screening can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery and optimization process. acs.orgresearchgate.net

Emerging Research Applications of 3,3 Dimethyl 4 Methylamino Butan 1 Ol Non Clinical

Role as a Key Intermediate in Complex Organic Synthesis

There is no specific information available in the surveyed literature detailing the use of 3,3-Dimethyl-4-(methylamino)butan-1-ol as a key intermediate in any complex organic synthesis. Chemical suppliers list it as a building block, but no published synthetic routes or methodologies employing this specific compound have been identified. biosynth.com

Application in Bioconjugation Chemistry as a Linker Molecule for Biomolecules

No research articles or patents were found that describe the application of this compound as a linker molecule in bioconjugation chemistry.

Material Science Applications (e.g., Fuel Additive Performance in Combustion Studies)

There is no available data or research to suggest that this compound has been investigated for applications in material science, including as a fuel additive.

Use as Chemical Probes for Elucidating Biochemical Pathways

No studies have been published that utilize this compound as a chemical probe for the elucidation of biochemical pathways.

Chemical Stability and Degradation Studies of 3,3 Dimethyl 4 Methylamino Butan 1 Ol

Hydrolytic Stability under Varying Environmental Conditions

No specific data on the hydrolytic stability of 3,3-Dimethyl-4-(methylamino)butan-1-ol under different pH and temperature conditions were found. In general, the alcohol functional group is stable to hydrolysis. The methylamino group, being a secondary amine, is also generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, the possibility of degradation cannot be ruled out without experimental data.

Oxidative Stability and Identification of Degradation Products

Detailed studies on the oxidative stability of this compound and the identification of its degradation products are not available in the public domain. The secondary amine and the primary alcohol moieties are susceptible to oxidation. The secondary amine could be oxidized to form various products, including N-oxides, or could undergo more complex degradation pathways. The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid.

Photolytic Degradation Pathways and Mechanisms

Information regarding the photolytic degradation pathways and mechanisms for this compound is not available. Photostability testing would be required to determine if the compound is susceptible to degradation upon exposure to light and to identify the resulting photoproducts.

Thermal Decomposition Characteristics and Storage Considerations

While no formal thermal decomposition studies were found, the need for derivatization of this compound to enhance its thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis suggests that the compound may have limited thermal stability. Typical reactions for amino alcohols at elevated temperatures can include dehydration and other complex decomposition pathways. Without specific studies, definitive storage conditions to prevent thermal degradation cannot be precisely determined, although storage in a cool place is generally recommended for compounds with potential thermal lability.

Future Research Directions and Unexplored Avenues for 3,3 Dimethyl 4 Methylamino Butan 1 Ol

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current synthetic routes to 3,3-Dimethyl-4-(methylamino)butan-1-ol and similar amino alcohols often rely on traditional methods such as the alkylation of amines or reductive amination. While effective, these methods can present challenges regarding atom economy, reagent toxicity, and waste generation. Future research should pivot towards developing more efficient, sustainable, and scalable synthetic strategies.

Key areas for exploration include:

Catalytic Approaches: The development of novel catalytic systems, employing earth-abundant metals or organocatalysts, could offer more sustainable pathways. For instance, research into catalytic C-H amination or hydroxylation of a suitable 3,3-dimethylbutane precursor could provide a more direct and atom-economical route.

Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could enable highly selective and environmentally benign syntheses under mild conditions. Engineering enzymes to accept the sterically demanding substrate would be a significant research challenge and a notable achievement.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing could enhance safety, improve reproducibility, and allow for streamlined scale-up. A flow-based approach could also enable the safe use of hazardous intermediates and facilitate multi-step syntheses in a single, uninterrupted sequence.

A comparative overview of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Key Research Challenges |

| Advanced Catalysis | High efficiency, atom economy, reduced waste. | Catalyst design for sterically hindered substrates, catalyst stability and cost. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for non-natural substrates, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and control, scalability, process intensification. | Reactor design, optimization of reaction parameters (flow rate, temperature, pressure). |

| Photoredox Catalysis | Access to novel reaction pathways, mild conditions. | Substrate scope, development of suitable photocatalysts. |

Deeper Mechanistic Elucidation of Biological Interactions and Target Specificity

The biological activity of this compound is currently undocumented. A critical future direction is the systematic investigation of its bioactivity and the underlying mechanisms of interaction. The presence of both hydrogen bond donor (alcohol and amine) and acceptor (amine nitrogen, alcohol oxygen) functionalities, combined with its lipophilic carbon backbone, suggests potential interactions with biological macromolecules.

A structured approach to elucidating its biological role would involve:

High-Throughput Screening (HTS): Initial screening against diverse panels of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, could identify potential areas of bioactivity.

Phenotypic Screening: Assessing the compound's effect on cellular models of various diseases (e.g., cancer, neurodegenerative disorders, metabolic diseases) can uncover unexpected therapeutic potential without a priori knowledge of the specific target.

Target Deconvolution: Following a "hit" from screening, techniques such as chemical proteomics (e.g., activity-based protein profiling), genetic approaches (e.g., CRISPR/Cas9 screening), and computational target prediction would be employed to identify the specific molecular target(s).

Structural Biology and Biophysics: Once a target is identified, determining the high-resolution structure of the compound in complex with its target protein using X-ray crystallography or cryo-electron microscopy would provide definitive insight into the binding mode. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be used to quantify binding affinity and thermodynamics.

| Research Phase | Techniques | Objective |

| Discovery | High-Throughput Screening, Phenotypic Screening | Identify potential biological activity and therapeutic areas. |

| Target Identification | Chemical Proteomics, Genetic Screening, Computational Prediction | Pinpoint the specific molecular target(s) responsible for the observed activity. |

| Mechanistic Insight | X-ray Crystallography, Cryo-EM, SPR, ITC, Molecular Dynamics Simulations | Characterize the precise binding mode, affinity, and dynamics of the compound-target interaction. |

Exploration of Novel Chemical Transformations and Reaction Discovery

The bifunctional nature of this compound makes it an interesting scaffold for exploring novel chemical reactions. Its primary alcohol and secondary amine groups can be selectively modified or used in concert to construct more complex molecular architectures.

Future research in this area could focus on:

Selective Functionalization: Developing methodologies for the selective N-alkylation, N-acylation, O-alkylation, or O-acylation would be fundamental. The steric hindrance around the C3 position could lead to unusual reactivity and selectivity that warrants investigation.

Intramolecular Cyclization: Exploring catalytic or reagent-mediated cyclization reactions could lead to the synthesis of novel heterocyclic compounds, such as substituted oxazinanes or piperidines, which are common motifs in pharmaceuticals.

Use as a Ligand or Organocatalyst: The amino alcohol moiety is a classic motif for ligands in asymmetric catalysis. Synthesizing and evaluating this compound and its derivatives as ligands for metal-catalyzed reactions (e.g., asymmetric hydrogenation, C-C bond formation) is a promising avenue.

Polymer Chemistry: The compound could serve as a unique monomer for the synthesis of specialty polymers and materials, with the dimethylated backbone potentially imparting unique thermal or mechanical properties.

Integration of Multidisciplinary Approaches for Comprehensive Compound Understanding

A holistic understanding of this compound requires the integration of knowledge and techniques from multiple scientific disciplines. A future-forward approach would merge computational chemistry, chemical biology, and materials science to create a comprehensive profile of the compound.

Computational Modeling and Prediction: Before embarking on extensive lab work, in silico methods can predict a range of properties. Quantum mechanical calculations can predict spectroscopic signatures (NMR, IR) and reactivity. Molecular docking and dynamics simulations can predict potential biological targets and binding affinities, helping to prioritize experimental screening efforts.

Structure-Activity Relationship (SAR) Studies: A synergistic approach involving synthetic chemistry and biological testing is crucial. By systematically synthesizing derivatives of the parent compound (as explored in section 10.3) and evaluating their biological activity (section 10.2), a detailed SAR can be established. This knowledge is vital for optimizing the compound for a specific application, such as enhancing potency or selectivity for a biological target.

Chem-Informatics and Data Science: As experimental data are generated, leveraging machine learning and data science tools can help identify complex patterns in SAR data, predict the properties of virtual compounds, and guide the design of next-generation molecules with improved characteristics.

This integrated strategy ensures that research is conducted efficiently, with computational insights guiding targeted experiments, and experimental results feeding back to refine predictive models. Such a cycle accelerates the discovery process and maximizes the potential for uncovering the true value of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3-dimethyl-4-(methylamino)butan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential alkylation and amination steps. For example, fluorinated analogs (e.g., 3-amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol) are synthesized via nucleophilic substitution using methylamine under anhydrous conditions . Reaction parameters like temperature (e.g., 0–5°C for amination) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity and byproduct formation. Steric hindrance from the 3,3-dimethyl group may necessitate prolonged reaction times or catalytic additives (e.g., KCO) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- H NMR : The methylamino group (–N(CH)–) produces a singlet at δ 2.2–2.5 ppm, while the hydroxyl proton appears as a broad peak at δ 1.5–2.0 ppm. The 3,3-dimethyl groups show two singlets near δ 1.0–1.2 ppm .

- IR : Stretching vibrations for –OH (3200–3600 cm) and –NH (3300–3500 cm) overlap; resolution requires deuterated solvents or attenuated total reflectance (ATR) .

- MS : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 159 ([M]) and fragment peaks at m/z 72 (CHO) and m/z 58 (CHN) .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : The hydroxyl group participates in esterification (e.g., acetyl chloride) or oxidation (e.g., CrO) to ketones, while the methylamino group undergoes alkylation or acylation. Steric hindrance from the 3,3-dimethyl groups reduces reactivity at the β-carbon, favoring α-site reactions. Computational modeling (DFT) predicts electrophilic attack at the hydroxyl oxygen with a ΔG of ~45 kJ/mol .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound derivatives?

- Methodological Answer : Design of Experiments (DoE) is critical. For example, a central composite design (CCD) can optimize temperature (X), solvent polarity (X), and catalyst loading (X). Response surface models (RSM) for fluorinated analogs show maximum yield (82%) at X = 60°C, X = 0.7 (DMF/EtOH ratio), and X = 5 mol% . Contradictory data in solvent effects (e.g., THF vs. DMF) require validation via kinetic profiling .

Q. How should researchers resolve contradictory data on the biological activity of this compound analogs?

- Methodological Answer : Discrepancies in IC values (e.g., 13.3 µM vs. 45 µM for similar amines) may arise from assay conditions (pH, cell lines). Replicate studies under standardized protocols (e.g., pH 7.4, HEK293 cells) and structural analogs (e.g., 3-[(methylamino)methyl]cyclobutan-1-ol) can clarify structure-activity relationships (SAR) . Meta-analysis of bioactivity databases (e.g., ChEMBL) is recommended .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions with GPCRs or enzymes. For cyclobutane analogs, ΔG ranges from −8.2 to −6.5 kcal/mol, with key residues (e.g., Asp113 in OR2J3) identified via hydrogen-bonding networks . QSAR models using descriptors like LogP and polar surface area (PSA) improve predictability .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?